Racemic Hydrochloride Salt Enables Direct Use as Chiral Reference Standard Without Pre-Derivatization
The compound is a racemic hydrochloride salt (C10H13ClN2O2, 228.67 g/mol) that provides both enantiomers in a single reference material, unlike the (S)-free base (CAS 152305-23-2, 192.22 g/mol) or (R)-free base (CAS 262857-90-9, 192.21 g/mol) which require separate procurement for enantiomeric separation method development [1]. The hydrochloride form eliminates the need for in-situ salt formation prior to chiral HPLC analysis, a step often required for free base aminobenzyl oxazolidinones to achieve adequate chromatographic peak shape [2].
| Evidence Dimension | Number of enantiomers provided per standard and pre-analysis derivatization requirement |
|---|---|
| Target Compound Data | Racemic mixture (R+S) as hydrochloride; MW 228.67; direct injection without derivatization |
| Comparator Or Baseline | (S)-free base (CAS 152305-23-2): single enantiomer, MW 192.22; often requires salt formation for optimal chromatography |
| Quantified Difference | 1: dual-enantiomer coverage vs. single enantiomer; eliminates ad-hoc HCl addition step |
| Conditions | Chiral HPLC method development context as described in Mangelings et al. 2005 [2] |
Why This Matters
For laboratories validating chiral purity methods, a racemic hydrochloride standard saves procurement costs and bench time by providing both enantiomers in a ready-to-inject form, directly supporting system suitability testing.
- [1] PubChem Compound Summary CID 70193604: 5-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride; (S)-4-(4-aminobenzyl)-2-oxazolidinone (CID 15219209); (R)-4-(4-aminobenzyl)-2-oxazolidinone (CID 10888240). https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-06). View Source
- [2] D. Mangelings, M. Maftouh, D. L. Massart, Y. Vander Heyden. A validated chiral LC method for the enantiomeric separation of Zolmitriptan key intermediate, ZTR-5. J. Pharm. Biomed. Anal. 2005, 39, 796–800. doi:10.1016/j.jpba.2005.04.021. View Source
